(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Overview
Description
(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is an organoboron compound that has garnered significant interest in the field of organic chemistry. This compound is characterized by the presence of a boron atom within a dioxaborolane ring, which is substituted with an ethoxyvinyl group. The unique structure of this compound makes it a valuable reagent in various chemical reactions, particularly in the synthesis of complex organic molecules.
Mechanism of Action
Target of Action
Similar compounds, such as triarylboranes, have been shown to act as lewis acids, accepting a lone pair of electrons from donor substrates .
Mode of Action
It is known that similar compounds, such as triarylboranes, can act as metal-free catalysts for a range of organic transformations . They accept a lone pair of electrons from donor substrates, which can be exploited as a powerful tool in organic synthesis .
Biochemical Pathways
Similar compounds have been used in n-alkylation reactions of a wide variety of amine substrates .
Result of Action
Similar compounds have been used to yield n-alkylated products in good to excellent yields .
Action Environment
It is known that the reaction conditions can significantly impact the outcomes of organic transformations involving similar compounds .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane typically involves the reaction of a vinyl ether with a boronic ester. One common method involves the hydroboration of an ethoxyvinyl compound with a borane reagent, followed by oxidation to yield the desired dioxaborolane product. The reaction conditions often require the use of a solvent such as tetrahydrofuran (THF) and may be catalyzed by a transition metal catalyst to enhance the reaction efficiency.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product. The use of automated systems also minimizes human error and increases the overall efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions
(Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane undergoes a variety of chemical reactions, including:
Oxidation: The compound can be oxidized to form boronic acids or borate esters.
Reduction: Reduction reactions can convert the boron-containing group into a borohydride or other reduced forms.
Substitution: The ethoxyvinyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include hydrogen peroxide for oxidation, lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions. The reactions are typically carried out under mild conditions to prevent decomposition of the dioxaborolane ring.
Major Products
The major products formed from these reactions include boronic acids, borate esters, and substituted dioxaborolanes. These products are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and other fine chemicals.
Scientific Research Applications
Chemistry
In chemistry, (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane is used as a reagent in Suzuki-Miyaura cross-coupling reactions. This reaction is widely employed in the synthesis of biaryl compounds, which are important building blocks in the pharmaceutical and agrochemical industries.
Biology
In biological research, this compound is used as a precursor for the synthesis of boron-containing biomolecules. These biomolecules can be used as probes for studying enzyme mechanisms or as potential therapeutic agents in boron neutron capture therapy (BNCT) for cancer treatment.
Medicine
In medicine, this compound derivatives are investigated for their potential use as drug candidates. The boron atom in these compounds can interact with biological targets in unique ways, offering new avenues for drug design and development.
Industry
In the industrial sector, this compound is used in the production of advanced materials such as polymers and electronic components. Its ability to form stable boron-carbon bonds makes it a valuable additive in the manufacture of high-performance materials.
Comparison with Similar Compounds
Similar Compounds
- (Z)-2-(2-methoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (Z)-2-(2-propoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
- (Z)-2-(2-butoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
Uniqueness
Compared to these similar compounds, (Z)-2-(2-ethoxyvinyl)-4,4,5,5-tetramethyl-1,3,2-dioxaborolane exhibits unique reactivity due to the presence of the ethoxyvinyl group. This group can participate in a wider range of chemical reactions, making the compound more versatile as a reagent in organic synthesis. Additionally, the ethoxyvinyl group can enhance the solubility and stability of the compound, making it more suitable for various applications in research and industry.
Properties
IUPAC Name |
2-[(Z)-2-ethoxyethenyl]-4,4,5,5-tetramethyl-1,3,2-dioxaborolane | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H19BO3/c1-6-12-8-7-11-13-9(2,3)10(4,5)14-11/h7-8H,6H2,1-5H3/b8-7- | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRAYNLYCQPAZJN-FPLPWBNLSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C=COCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
B1(OC(C(O1)(C)C)(C)C)/C=C\OCC | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H19BO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.07 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
219489-07-3 | |
Record name | (Z)-1-Ethoxyethene-2-boronic acid pinacol ester | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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